1,3-Bis[(2-hydroxyethyl)thio]butane
Description
Contextual Significance in Sulfur-Containing Organic Compounds Research
Sulfur-containing compounds are integral to a wide array of chemical and biological processes. mdpi.com In the realm of medicinal chemistry, numerous FDA-approved drugs incorporate sulfur-derived functional groups, highlighting their therapeutic importance. mdpi.com Organosulfur compounds, including thioethers, are not only found in natural products but also serve as crucial intermediates in the synthesis of pharmaceuticals. mdpi.comchemicalbook.com
The significance of 1,3-Bis[(2-hydroxyethyl)thio]butane lies in its bifunctional nature, possessing both thioether and hydroxyl moieties. This combination of functional groups opens avenues for its use as a building block in the synthesis of more complex molecules and polymers. The presence of sulfur, a soft atom, allows for specific interactions, including coordination with transition metals, which is a focal point in the development of novel catalysts and functional materials. acs.org Furthermore, the hydrophilic hydroxyl groups can influence the solubility and biological interactions of the molecule, making it a candidate for investigation in areas such as drug delivery and biocompatible materials. smolecule.comontosight.ai The study of such bifunctional sulfur compounds contributes to the broader understanding of structure-property relationships in organosulfur chemistry.
Structural Features and Reactive Functionalities: A Foundation for Diverse Chemical Transformations
The chemical behavior of this compound is dictated by its distinct structural features. The molecule is built upon a butane (B89635) backbone with two (2-hydroxyethyl)thio substituents at the 1 and 3 positions. This arrangement provides a balance of a hydrophobic hydrocarbon chain and polar functional groups.
Key Structural and Reactive Features:
Thioether Linkages: The thioether (C-S-C) groups are less prone to cleavage than their ether (C-O-C) counterparts, rendering the backbone of the molecule relatively stable. nih.gov However, the sulfur atoms possess lone pairs of electrons, making them nucleophilic. This nucleophilicity allows the thioether groups to participate in reactions such as alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. acs.orgsmolecule.com The ability of sulfur to exist in various oxidation states is a key aspect of its chemistry. masterorganicchemistry.com
Hydroxyl Groups: The terminal hydroxyl (-OH) groups are polar and capable of hydrogen bonding, which influences the compound's physical properties like solubility. masterorganicchemistry.com These alcohol functionalities can undergo a variety of reactions typical for primary alcohols, including esterification, etherification, and oxidation to aldehydes or carboxylic acids. masterorganicchemistry.com The presence of these reactive sites allows for the modification of the molecule's periphery, enabling its integration into larger molecular frameworks.
The interplay of these two functional groups on a flexible butane scaffold allows for a rich and varied chemistry. The molecule can act as a di-nucleophile through its sulfur atoms or undergo transformations at its hydroxyl termini, making it a versatile synthon for organic synthesis.
Historical Development and Initial Research Trajectories of Bis(hydroxyethylthio)alkanes
The synthesis of bifunctional thioethers, including the broader class of bis(hydroxyethylthio)alkanes, has its roots in the mid-20th century. smolecule.com Early research in this area was driven by the desire to harness the nucleophilic nature of sulfur for the construction of carbon-sulfur bonds. smolecule.com
Initial synthetic strategies predominantly relied on the nucleophilic substitution reaction between a thiol and an alkyl halide. smolecule.com For instance, the reaction of a dihaloalkane with a hydroxy-functionalized thiol, such as 2-mercaptoethanol (B42355), under basic conditions was a common approach. smolecule.com However, these early methods often faced challenges, including the formation of unwanted byproducts like disulfides and the need for stringent control over reaction conditions to achieve desired yields. smolecule.com
Over time, advancements in synthetic methodologies have led to more efficient routes for the preparation of bis(hydroxyethylthio)alkanes. These include the development of milder reaction conditions and the use of alternative synthetic strategies to improve selectivity and yield. The ongoing interest in these compounds is fueled by their potential as precursors for polymers, chelating agents, and in the development of new materials with specific properties.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
| CAS Number | 5335-14-8 |
| Molecular Formula | C₈H₁₈O₂S₂ |
| Molecular Weight | 210.4 g/mol |
Structure
3D Structure
Properties
CAS No. |
5335-14-8 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3 |
InChI Key |
IMUKMTAMDNNXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSCCO)SCCO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 2 Hydroxyethyl Thio Butane
Established Synthetic Routes to 1,3-Bis[(2-hydroxyethyl)thio]butane Analogs
The synthesis of analogous structures, such as 1,3-bis(2-hydroxyethylthio)propane (B104364), provides a foundational model for constructing the butane (B89635) variant. A common and historical approach involves the reaction of a dithiol precursor with an appropriate electrophile or the reaction of a dihaloalkane with a thiol. prepchem.combeilstein-journals.org For instance, the synthesis of the propane (B168953) analog has been achieved by reacting the sodium mercaptide of 2-mercaptoethanol (B42355) with 1,3-dichloropropane (B93676) in methanol. prepchem.com This Williamson-ether-like synthesis, but for thioethers, is a robust method where a thiolate anion acts as a potent nucleophile. masterorganicchemistry.com
A plausible and documented route for this compound itself involves the alkylation of 1,3-butanediol (B41344) with thioethanol in the presence of a base. smolecule.com Another viable pathway would be the reaction of 1,3-butanedithiol (B1597265) with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol would be a direct nucleophilic substitution, while the reaction with ethylene oxide would involve a ring-opening mechanism. Precursors for the related compound 1,4-bis(2-hydroxyethylthio)butane (B1199624) include 1,4-dibromobutane, 2-mercaptoethanol, 1,4-butanedithiol, and 2-chloroethanol, highlighting the modular nature of these synthetic strategies. chemsrc.com
| Synthetic Approach | Precursors | General Conditions | Reference |
| Nucleophilic Substitution | 1,3-Dihalobutane + 2-Mercaptoethanol | Basic conditions | prepchem.com |
| Nucleophilic Substitution | 1,3-Butanedithiol + 2-Haloethanol | Basic conditions | libretexts.org |
| Ring-Opening | 1,3-Butanedithiol + Ethylene Oxide | Basic or acidic catalysis | N/A |
| Alkylation of Diol | 1,3-Butanediol + Thioethanol | Presence of a base | smolecule.com |
The formation of the thioether bond is typically achieved via nucleophilic substitution (Sₙ2) reactions. In this mechanism, a thiolate anion (RS⁻), a strong nucleophile, attacks an electrophilic carbon atom (e.g., on an alkyl halide), displacing a leaving group. masterorganicchemistry.comlibretexts.org This reaction is highly efficient and forms the basis for many thioether syntheses from thiols and alkyl halides. masterorganicchemistry.com
Alternative mechanisms involve radical-based pathways. Radical S-Adenosylmethionine (SAM) enzymes, for example, can catalyze thioether bond formation in biological systems by generating a substrate radical that is subsequently quenched by a sulfur atom. nih.gov While not a standard laboratory method for this specific compound, it illustrates alternative mechanistic possibilities. Modern synthetic methods also employ metal-catalyzed cross-coupling reactions (e.g., using copper, nickel, or palladium catalysts) to form C-S bonds, particularly for aryl thioethers, which can offer milder conditions and broader functional group tolerance. researchgate.net
1,3-Dimercaptoalkanes are versatile precursors for synthesizing bis-thioethers. These compounds contain two thiol groups that can be deprotonated to form highly nucleophilic dithiolates. These dithiolates can then undergo double nucleophilic substitution reactions with suitable electrophiles, such as dihaloalkanes, to form cyclic thioethers or, in the presence of two equivalents of a mono-functional electrophile, acyclic bis-thioethers.
For the synthesis of this compound, 1,3-butanedithiol would be the key precursor. Reacting this dithiol with two equivalents of 2-chloroethanol in the presence of a base would yield the target molecule through a double Sₙ2 reaction. This approach offers a straightforward method for installing the desired hydroxyethylthio moieties onto the butane backbone.
Functional Group Interconversion Strategies and Derivatives
The two sulfur atoms and two hydroxyl groups in this compound are sites for further chemical modification, allowing for the creation of a diverse range of derivatives.
The thioether linkages can be selectively oxidized to form the corresponding sulfoxides and subsequently to sulfones. researchgate.net This transformation is significant as sulfoxides and sulfones have distinct chemical properties and are found in many biologically active compounds and materials. researchgate.netnih.gov
The oxidation of sulfides to sulfoxides requires careful control to prevent over-oxidation to the sulfone. researchgate.net A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org
| Oxidizing Agent | Product Selectivity | General Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (B87167) or Sulfone (catalyst dependent) | Often requires a metal catalyst (e.g., Tantalum carbide for sulfoxide, Niobium carbide for sulfone). | organic-chemistry.org |
| Oxone® | Sulfoxide | Can be used under metal-free, green conditions. | nih.gov |
| Selectfluor | Sulfoxide or Sulfone | Fast and efficient in water at ambient temperature. | organic-chemistry.org |
| Metal-free Quinoid Catalyst | Sulfoxide | Light-induced, uses O₂ as the oxidant at room temperature. | organic-chemistry.org |
The preparation of these derivatives involves a stepwise oxidation. Mild oxidation of this compound would first yield the bis-sulfoxide, 1,3-Bis[(2-hydroxyethyl)sulfinyl]butane. Stronger oxidation conditions would lead to the formation of the bis-sulfone, 1,3-Bis[(2-hydroxyethyl)sulfonyl]butane.
The terminal hydroxyl groups of this compound are amenable to a wide array of chemical transformations common to alcohols. acs.org These modifications can alter the molecule's polarity, reactivity, and potential for further conjugation.
Common strategies include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form esters.
Etherification (Alkylation): Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) to form ethers. acs.org
Oxa-Michael Addition: A modern approach involves the catalytic addition of the hydroxyl groups to activated alkenes, such as vinyl sulfones, to form ether linkages under mild conditions. nih.gov
Conversion to Other Functional Groups: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution, or transformed into other functionalities like azides or halides. nih.gov
Polymerization Initiation: In materials science, hydroxyl groups can be converted into more nucleophilic species to initiate the ring-opening polymerization of monomers, allowing the compound to be incorporated into larger polymer chains. mdpi.com
| Transformation | Reagents | Resulting Functional Group | Reference |
| Esterification | Acyl chloride, Carboxylic acid | Ester | acs.org |
| Alkylation | Alkyl halide, Base | Ether | acs.org |
| Oxa-Michael Addition | Vinyl sulfone, Organocatalyst | Ether | nih.gov |
| Conversion to Azide | N/A (Multi-step) | Azide | nih.gov |
Scalability Considerations in Laboratory and Pilot-Scale Synthesis
Transitioning the synthesis of this compound from a laboratory bench to a pilot or industrial scale introduces several challenges. Key considerations include reaction efficiency, cost of materials, safety, and purification.
For thioether synthesis based on nucleophilic substitution, the use of foul-smelling and volatile thiols requires stringent containment measures. nih.gov While effective, metal-catalyzed coupling reactions may introduce issues of catalyst cost, removal of metal contaminants from the final product, and the need for specialized ligands. researchgate.netresearchgate.net
One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. rsc.org For example, a one-pot synthesis could involve the formation of a thiol intermediate followed by its immediate reaction to form the thioether, minimizing the handling of hazardous materials. rsc.org
Purification on a large scale often moves away from chromatography towards methods like distillation or crystallization, which are more cost-effective and scalable. The physical properties of this compound, such as its boiling point and solubility, would be critical in developing an efficient large-scale purification protocol. The development of robust, high-yield reactions that produce minimal byproducts is paramount for any scalable synthesis. nih.gov
Advanced Analytical Methodologies for Research on 1,3 Bis 2 Hydroxyethyl Thio Butane
Chromatographic Separation and Detection Techniques
The selection of an appropriate chromatographic technique for 1,3-Bis[(2-hydroxyethyl)thio]butane is primarily dictated by its physicochemical properties, namely its polarity and thermal stability. Both gas chromatography (GC) and liquid chromatography (LC) offer viable analytical routes, each with distinct advantages and considerations.
Gas Chromatography (GC) Applications in Detection and Identification
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, the high polarity and low volatility of this compound, owing to its two hydroxyl groups, present a challenge for direct GC analysis. To overcome this, derivatization is a mandatory prerequisite to enhance its volatility and improve its chromatographic behavior.
When coupled with mass spectrometry (MS), gas chromatography (GC-MS) becomes an exceptionally powerful tool for the definitive identification of this compound derivatives. Following chromatographic separation, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structural elucidation and confirmation of the analyte's identity.
The electron ionization (EI) mode is commonly used, and the resulting mass spectra of the silylated this compound would exhibit characteristic fragments corresponding to the loss of trimethylsilyl (B98337) groups and cleavage of the carbon-sulfur bonds. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, thus increasing the confidence in identification.
A typical GC-MS analysis of a derivatized sample would involve the following parameters:
| Parameter | Value/Condition |
| Column | Low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. 70-100 °C, ramped to 250-300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical technique. For GC analysis of polar compounds like this compound, silylation is the most common derivatization procedure. This process involves replacing the active hydrogen atoms in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.
The resulting TMS derivative of this compound is significantly more volatile and less polar than the parent compound. This enhanced volatility allows it to be readily vaporized in the GC injector and transported through the analytical column at lower temperatures, preventing thermal degradation. The reduced polarity minimizes interactions with active sites on the column surface, resulting in more symmetrical peak shapes and improved chromatographic resolution.
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out in an aprotic solvent prior to injection into the GC system.
Liquid Chromatography (LC) Approaches for Polar Analytes
Liquid chromatography is inherently well-suited for the analysis of polar and non-volatile compounds, as the sample does not need to be vaporized. This makes LC an attractive alternative to GC for the direct analysis of this compound without the need for derivatization.
Reversed-phase microcolumn liquid chromatography (micro-RPLC) is a high-efficiency separation technique that utilizes columns with very small internal diameters (typically ≤ 1 mm). The reduced column dimensions lead to lower flow rates and decreased solvent consumption, while offering enhanced sensitivity, making it ideal for the analysis of trace amounts of analytes.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of polar compounds. For a molecule like this compound, which lacks a strong chromophore, standard UV-Vis detection can be problematic in terms of sensitivity and selectivity. Therefore, specialized detection methods are often necessary.
One such method is coupling HPLC with a mass spectrometer (LC-MS). LC-MS provides high sensitivity and selectivity, allowing for the detection and quantification of the target analyte even at low concentrations and in the presence of co-eluting matrix components. Electrospray ionization (ESI) is a common ionization technique for polar analytes in LC-MS.
Another approach is the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These universal detectors are not dependent on the optical properties of the analyte and respond to any non-volatile or semi-volatile compound, making them suitable for the detection of this compound.
The following table outlines typical HPLC conditions for the analysis of polar sulfur compounds, which would be applicable to this compound:
| Parameter | Value/Condition |
| Column | Polar-embedded or polar-endcapped C18, or a HILIC column |
| Mobile Phase | Gradient of water with a small amount of organic modifier (e.g., acetonitrile (B52724) or methanol) and an optional additive like formic acid |
| Flow Rate | 0.2 - 1.0 mL/min (for standard HPLC) |
| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 - 20 µL |
Advanced Spectrometric Characterization for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectrometric techniques. These methods provide detailed information on the compound's molecular weight, fragmentation patterns, and the specific arrangement of atoms within its structure.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For this compound, different ionization methods provide complementary information about its structure and stability.
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. youtube.comyoutube.com This fragmentation is highly characteristic of the molecule's structure.
For this compound (molar mass: 210.4 g/mol ), the molecular ion peak at m/z 210 may be weak or absent due to the molecule's propensity to fragment upon ionization. nih.gov The primary fragmentation pathways for thioethers involve cleavage of the carbon-sulfur bond and alpha-cleavage (cleavage of the bond adjacent to the sulfur atom), as these are typically the weakest bonds.
The fragmentation cascade can be predicted as follows:
Alpha-Cleavage: Cleavage at the C-S bond is a dominant fragmentation pathway for thioethers. This can lead to the loss of a hydroxyethylthio group or other alkyl fragments.
C-S Bond Cleavage: The bonds between the sulfur atoms and the butane (B89635) backbone are susceptible to breaking, leading to characteristic fragment ions.
Loss of Small Molecules: Fragmentation often includes the loss of stable small molecules, such as water (H₂O) from the hydroxyl groups or ethene (C₂H₄).
A plausible fragmentation pattern would generate several key ions that help in deducing the original structure.
Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |
| 210 | [C₈H₁₈O₂S₂]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | [C₆H₁₃OS₂]⁺ | Loss of CH₂CH₂OH |
| 149 | [C₅H₁₃S₂]⁺ | Loss of OCH₂CH₂OH |
| 133 | [C₄H₉S₂]⁺ | Cleavage of both hydroxyethyl (B10761427) groups |
| 105 | [C₄H₉S]⁺ | Cleavage of one thioether linkage |
| 77 | [CH₂CH₂OHS]⁺ | Hydroxyethylthio cation |
| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |
This table is predictive and based on established fragmentation rules for thioethers and alcohols.
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile molecules from a liquid solution. nih.govnih.gov Unlike EI, ESI typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the ion source. youtube.com This makes it invaluable for accurately determining the molecular weight of the analyte.
For this compound, the presence of hydroxyl (-OH) and thioether (-S-) groups makes it suitable for ESI analysis in positive ion mode. The lone pairs of electrons on the sulfur and oxygen atoms can readily accept a proton. In a typical ESI-MS experiment, a solution of the compound would be expected to show a prominent peak at:
m/z 211.08 corresponding to the protonated molecule [C₈H₁₈O₂S₂ + H]⁺.
The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments can provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition (C₈H₁₈O₂S₂).
Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, the [M+H]⁺ ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). This controlled fragmentation is generally less extensive than in EI-MS and provides specific structural details. For the [M+H]⁺ ion of this compound, CID would likely induce the loss of neutral molecules like water or cleavage at the thioether bonds.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting and quantifying elements at very low concentrations. spectroscopyonline.comiaea.org While typically used for metals, modern ICP-MS instruments can accurately measure non-metals, including sulfur.
The primary challenge in sulfur analysis by ICP-MS is the polyatomic interference from diatomic oxygen (O₂⁺) at the mass of sulfur's most abundant isotope, ³²S. oup.com To overcome this, advanced ICP-MS/MS systems employ a collision/reaction cell (CRC). spectroscopyonline.comnih.gov In the case of sulfur analysis, oxygen is used as a reaction gas. The ³²S⁺ ions react with oxygen in the cell to form sulfur monoxide ions (³²S¹⁶O⁺), which are then measured at m/z 48. nih.govnoaa.gov This mass shifting strategy effectively removes the O₂⁺ interference.
For this compound, ICP-MS provides a highly sensitive and specific method to:
Confirm the presence of sulfur in the molecule.
Perform accurate quantitative analysis of the sulfur content in a sample, which can be used to verify the compound's purity and elemental composition.
This technique is particularly useful in complex matrices where other organic molecules might interfere with traditional detection methods. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
The structure of this compound contains several distinct chemical environments for its hydrogen and carbon atoms, which will give rise to a unique set of signals in the ¹H and ¹³C NMR spectra. The chemical shifts (δ) of these signals are influenced by the electronegativity of nearby atoms (S and O) and the magnetic environment.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between them through spin-spin coupling. Based on the structure, the following signals are predicted:
Protons on carbons adjacent to sulfur (thioether) typically appear in the range of δ 2.0-3.0 ppm. libretexts.org
Protons on carbons adjacent to an oxygen atom (alcohol) are shifted further downfield, typically appearing around δ 3.4-4.5 ppm. libretexts.org
The protons of the hydroxyl groups (-OH) will appear as a broad or sharp signal whose chemical shift is variable and depends on concentration, solvent, and temperature. nih.gov
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃- | ~1.3 | Doublet (d) | 3H |
| -CH(CH₃)- | ~3.0-3.3 | Multiplet (m) | 1H |
| -CH₂-CH(CH₃)- | ~1.8-2.0 | Multiplet (m) | 2H |
| -S-CH₂-CH₂-OH | ~2.7-2.9 | Triplet (t) | 4H |
| -S-CH₂-CH₂-OH | ~3.7-3.9 | Triplet (t) | 4H |
| -OH | Variable | Singlet (s, broad) | 2H |
This table is predictive and based on established chemical shift ranges for similar functional groups. Multiplicities are predicted by the n+1 rule.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Carbons bonded to sulfur are typically found in the δ 20-40 ppm range. libretexts.org
Carbons bonded to oxygen are more deshielded and appear in the δ 50-80 ppm range. libretexts.org
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃- | ~22-25 |
| -C H(CH₃)- | ~40-45 |
| -C H₂-CH(CH₃)- | ~35-40 |
| -S-C H₂-CH₂-OH | ~32-37 |
| -S-CH₂-C H₂-OH | ~60-65 |
This table is predictive and based on established chemical shift ranges for similar functional groups.
By combining the information from ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HSQC, a complete and unambiguous assignment of all atoms in the this compound structure can be achieved.
Applications of Multi-dimensional NMR Techniques
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed connectivity information that is often impossible to obtain from one-dimensional NMR spectra alone.
For a molecule with the complexity of this compound, which contains multiple, chemically similar methylene (B1212753) groups, 1D ¹H NMR spectra can be challenging to interpret due to signal overlap. 2D NMR techniques help to resolve these ambiguities.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would be instrumental in tracing the proton connectivities along the butane backbone and within the 2-hydroxyethylthio side chains. Cross-peaks in the COSY spectrum would confirm the coupling between the protons on C1 and C2, C2 and C3 of the butane chain, as well as the coupling between the hydroxyl-bearing methylene group and the sulfur-adjacent methylene group in the side chains. This helps to piece together the carbon framework from the perspective of the protons. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached. researchgate.net It is invaluable for assigning carbon signals in the ¹³C NMR spectrum. By combining the information from the ¹H NMR and HSQC spectra, each carbon atom in this compound can be definitively assigned based on the chemical shift of its attached proton(s). For example, the carbon atoms of the hydroxyethyl groups would be distinguished from those of the butane backbone. researchgate.net
The application of these techniques to similar thioether compounds has been demonstrated to be highly effective in confirming their molecular structures. researchgate.netnih.gov For instance, in the structural analysis of bis(fattyalkylthio)propanols, both ¹H and ¹³C NMR were used to differentiate between 1,3- and 2,3-dithio substituted isomers, a task that would be difficult without such detailed correlation data. nih.gov
A hypothetical analysis of this compound using these methods would involve acquiring and processing the 2D data to build a complete map of the molecule's covalent structure, confirming the precise arrangement of the thioether and hydroxyl functionalities on the butane scaffold. youtube.comyoutube.com
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, an FT-IR (Fourier-Transform Infrared) spectrum would provide clear evidence for its key structural features.
The most prominent and easily identifiable absorption band would be that of the hydroxyl (-OH) group, which typically appears as a strong, broad peak in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The presence of C-H bonds in the alkyl chains would be confirmed by stretching vibrations in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹.
While the carbon-sulfur (C-S) stretching vibration is often weak and can be difficult to assign definitively, it typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The specific position can be influenced by the surrounding molecular structure. In studies of related thiourea (B124793) compounds, vibrational bands are assigned with the aid of computational methods to increase confidence in the assignments. researchgate.net The stability of organic sulfur compounds on analytical filters for techniques like FT-IR has been a subject of study to ensure accurate measurements. copernicus.org
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-3000 | Medium to Strong |
| Alcohol (C-OH) | C-O Stretch | ~1050 | Medium |
| Thioether (C-S) | C-S Stretch | 600-800 | Weak to Medium |
X-ray Crystallography for Solid-State Structural Determination (relevant for related compounds, potential for derivatives)
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. While obtaining a suitable single crystal of this compound might be challenging if the compound is an oil or a low-melting solid at room temperature, this technique remains highly relevant for crystalline derivatives or related compounds.
The solid-state structure of related 1,3-diols has been successfully determined by X-ray crystallography, confirming stereochemistry and molecular conformation. researchgate.net Similarly, the crystal structures of compounds containing thioether linkages have been investigated to understand their molecular geometry and intermolecular interactions. nih.gov For example, X-ray diffraction analysis of thioether-linked liquid crystals revealed details about their molecular shape and packing, which are influenced by the C-S-C bond angles. nih.gov The structures of various organic and organometallic compounds containing sulfur have also been elucidated using this method. rsc.orgresearchgate.net
If a crystalline derivative of this compound were synthesized, X-ray analysis could provide invaluable data, including:
Confirmation of the connectivity and stereochemistry.
Detailed information on the conformation of the butane backbone and the hydroxyethylthio side chains.
Insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the solid-state packing.
Method Validation and Performance Metrics in Analytical Research
The development and application of analytical methods for the quantification of this compound require rigorous validation to ensure the reliability and accuracy of the results. This involves optimizing sample handling and evaluating the performance of the analytical technique itself.
Optimization of Extraction and Sample Preparation Procedures
The choice of extraction and sample preparation methods is critical for the accurate analysis of this compound, especially from complex matrices. The goal is to efficiently isolate the target analyte while minimizing interference from other components.
Common extraction techniques that could be optimized for this compound include liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction. The selection of solvents and sorbents would be guided by the polarity of this compound, which is influenced by its two hydroxyl groups and two thioether linkages.
The optimization process often involves a systematic study of various parameters:
Solvent Type: A range of solvents with varying polarities should be tested to find the one that provides the best recovery of the analyte.
pH: The pH of the sample matrix can influence the extraction efficiency, particularly if there are any acidic or basic impurities.
Temperature and Time: The temperature and duration of the extraction can affect the yield. Higher temperatures can increase solubility but may also risk degradation of the analyte. goldschmidt.info
Solid-to-Liquid Ratio: In the case of extraction from a solid matrix, the ratio of the sample mass to the solvent volume is a key parameter to optimize. goldschmidt.info
For thioethers, sample preparation may also involve derivatization to improve chromatographic behavior or detector response. However, direct analysis is often preferred to avoid additional steps that could introduce errors. The preparation of various thioethers often involves purification steps such as extraction and recrystallization to isolate the final product. google.com
Table 2: Parameters for Optimization of a Hypothetical SPE Method for this compound
| Parameter | Variables to be Tested | Rationale |
| SPE Sorbent | C18, Phenyl, Cyano | Match sorbent polarity to analyte and matrix characteristics. |
| Loading Solvent | Aqueous buffer, Methanol/water | Ensure analyte retention on the sorbent. |
| Wash Solvent | Hexane, Dichloromethane, Ethyl Acetate | Remove interferences without eluting the analyte. |
| Elution Solvent | Methanol, Acetonitrile, Acetone | Ensure complete recovery of the analyte from the sorbent. |
Evaluation of Analytical Method Sensitivity and Reproducibility
Once a method for the analysis of this compound is developed, its performance must be quantitatively evaluated. Key metrics include sensitivity, reproducibility, linearity, and accuracy.
Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is a powerful technique for the analysis of sulfur-containing compounds. gcms.czgassite.com GC-SCD, in particular, offers high sensitivity and selectivity for sulfur compounds with minimal interference from hydrocarbon matrices. gcms.czresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) can provide even higher resolution for complex samples. nih.gov
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For sulfur compounds, methods like GC-SCD can achieve LODs in the parts-per-billion (ppb) range. gassite.com
Reproducibility: This is a measure of the consistency of the results over repeated analyses. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. For validated methods, %RSD values are often required to be below a certain threshold (e.g., <5%). Studies on sulfur analysis have demonstrated excellent repeatability with %RSD values below 2%. gassite.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. This is confirmed by analyzing a series of calibration standards and demonstrating a high coefficient of determination (R²) for the calibration curve, typically >0.99. goldschmidt.infogcms.cz
Accuracy: This refers to how close the measured value is to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated.
A validation study for a quantitative method for this compound would involve a series of experiments to determine these performance characteristics, ensuring the method is fit for its intended purpose. goldschmidt.infousamv.ro
Table 3: Performance Metrics for a Validated GC-SCD Method for Sulfur Compound Analysis
| Performance Metric | Typical Value/Range | Reference |
| Limit of Detection (LOD) | < 10 ppb | gassite.com |
| Linearity (R²) | > 0.999 | goldschmidt.infogcms.cz |
| Reproducibility (%RSD) | < 2% | gassite.com |
| Accuracy (Recovery) | 95-105% | goldschmidt.info |
Reactivity Profiles and Mechanistic Studies of 1,3 Bis 2 Hydroxyethyl Thio Butane
Hydrolytic Stability and Degradation Pathways
The carbon-sulfur bond in thioethers is generally stable; however, the presence of neighboring hydroxyl groups can influence the hydrolytic stability of 1,3-Bis[(2-hydroxyethyl)thio]butane. The hydrolysis of analogous compounds, such as sulfur mustards which also contain a 2-chloroethylthioether moiety, has been studied and provides insight into potential degradation pathways. For instance, the hydrolysis of bis(2-chloroethyl) sulfide (B99878) proceeds via the formation of a cyclic sulfonium (B1226848) ion, which is then attacked by water. masterorganicchemistry.com A similar intramolecular participation of the hydroxyl group in this compound could potentially facilitate the cleavage of the C-S bond under certain conditions.
Specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature. However, the hydrolysis of thioesters, which also contain a sulfur-acyl bond, has been investigated and can offer some mechanistic parallels. Thioester hydrolysis can be catalyzed by both acids and bases. pearson.comnih.gov Base-catalyzed hydrolysis of thioesters is generally faster than acid-catalyzed hydrolysis. researchgate.net For thioethers, acid-catalyzed hydrolysis can occur, particularly with the assistance of neighboring groups. For example, the hydrolysis of thioacylals has been shown to proceed via an A-1 mechanism in strong acid, involving the formation of a stabilized carbocation adjacent to the sulfur atom. cdnsciencepub.com
Table 1: General Conditions for Hydrolysis of Thioether-Containing Compounds
| Condition | Catalyst/Reagent | General Observations |
| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Can promote hydrolysis, potentially via formation of sulfonium ion intermediates. masterorganicchemistry.comcdnsciencepub.com |
| Basic | Strong bases (e.g., NaOH) | Generally slow for simple thioethers, but can be significant for related compounds like thioesters. researchgate.net |
| Neutral | Water | Very slow under neutral pH and ambient temperature. libretexts.org |
The hydrolysis of this compound would likely lead to the cleavage of one or both of the carbon-sulfur bonds. The expected primary hydrolysis products would be 2-mercaptoethanol (B42355) and butane-1,3-diol, along with intermediates where only one thioether bond has been cleaved. The hydrolysis of a related compound, bis-(2-(2-chloroethylthio) ethyl) ether (T), a component of sulfur mustard HT, yields bis-(2-(2-hydroxyethylthio) ethyl) ether (T-OH) as a primary product. osti.gov Further degradation of T-OH can yield thiodiglycol. osti.gov
A study on the hydrolysis of sulfur mustard degradation products identified 1,3-bis(2-hydroxyethylthio)propane (B104364) and 1,4-bis(2-hydroxyethylthio)butane (B1199624), highlighting the stability of such molecules to analysis by liquid chromatography. nih.gov The biodegradation of a similar molecule, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), proceeds first by hydrolysis to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid, a process catalyzed by esterases. researchgate.netmdpi.com While enzymatic, this stepwise hydrolysis of a "bis" compound provides a model for the potential sequential degradation of this compound.
Oxidation Reactions and Derived Sulfur Species
The sulfur atoms in this compound are susceptible to oxidation, a common reaction for thioethers. This process can lead to the formation of sulfoxides and, upon further oxidation, sulfones. These oxidized derivatives have significantly different chemical and physical properties compared to the parent thioether.
The oxidation of thioethers to sulfoxides is a well-established transformation that can be achieved using a variety of oxidizing agents. Further oxidation of the resulting sulfoxide (B87167) yields a sulfone. The general reaction scheme is as follows:
R-S-R' (Thioether) → R-S(O)-R' (Sulfoxide) → R-S(O)₂-R' (Sulfone)
For this compound, this would result in the formation of the corresponding bis-sulfoxide and bis-sulfone, as well as mixed sulfide-sulfoxide and sulfide-sulfone species as intermediates.
The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires careful control of the reaction conditions. This can be achieved by using a stoichiometric amount of a mild oxidizing agent or by employing specific catalytic systems.
Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and sodium periodate. The choice of oxidant and reaction conditions (temperature, solvent, catalyst) determines the product distribution. For example, using one equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide. In contrast, using an excess of a strong oxidizing agent at higher temperatures will typically lead to the sulfone.
Catalytic methods often provide better selectivity. For instance, various metal complexes can catalyze the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as a green oxidant. The reaction mechanism generally involves the coordination of the thioether to the activated catalyst, followed by oxygen transfer.
Table 2: Representative Conditions for the Oxidation of Thioethers
| Oxidizing Agent | Catalyst | Typical Product | Reference(s) |
| Hydrogen Peroxide (H₂O₂) | None or Acid | Sulfoxide/Sulfone | General Knowledge |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | Sulfoxide/Sulfone | General Knowledge |
| Sodium Periodate (NaIO₄) | None | Sulfoxide | General Knowledge |
| N-Fluorobenzenesulfonimide (NFSI) | None | Sulfoxide or Sulfone (controlled by stoichiometry) | pearson.com |
| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Sulfoxide or Sulfone (controlled conditions) | nih.gov |
Nucleophilic Reactivity and Additions
The sulfur atoms in this compound possess lone pairs of electrons, making them nucleophilic. This nucleophilicity allows the compound to participate in various reactions, including addition reactions to electrophilic species.
Thioethers are known to be good nucleophiles. masterorganicchemistry.com Their nucleophilicity is generally greater than that of ethers due to the larger size and greater polarizability of the sulfur atom compared to oxygen.
A key reaction demonstrating the nucleophilic character of sulfur is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. acsgcipr.orgwikipedia.org In this type of reaction, the thioether attacks the β-carbon of the activated alkene, leading to a 1,4-adduct. This reaction is often catalyzed by a base, which can deprotonate a thiol to form a more nucleophilic thiolate. While this compound is a thioether and not a thiol, the sulfur atoms can still participate in nucleophilic additions, particularly to highly activated Michael acceptors. The general mechanism for the base-catalyzed Michael addition of a thiol is shown below, which illustrates the nucleophilic nature of sulfur that is also present in thioethers.
Deprotonation (for thiols): A base removes the acidic proton from the thiol to form a highly nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated compound.
Protonation: The resulting enolate is protonated to give the final product.
For a thioether like this compound, the reaction would proceed without the initial deprotonation step, with the neutral sulfur atom acting as the nucleophile. The reaction is particularly efficient with highly reactive Michael acceptors. nih.govwikipedia.org
Potential for Thiol-Ene "Click" Reactions (by analogy to related thiols)
The thiol-ene reaction is a powerful and versatile "click" chemistry process that involves the addition of a thiol (a compound containing an S-H group) across an alkene (a C=C double bond). wikipedia.org This reaction can proceed through either a free-radical or a Michael addition mechanism, typically initiated by light, heat, or a catalyst. wikipedia.orgalfa-chemistry.com The result is the formation of a stable thioether bond with high yield and stereoselectivity, often following an anti-Markovnikov addition pattern. wikipedia.org
Crucially, this compound itself is a thioether, meaning it lacks the requisite thiol (S-H) groups necessary to directly participate in a thiol-ene reaction. However, its dithiol precursor, 1,3-butanedithiol (B1597265) , is an ideal candidate for such transformations. By analogy, studying the thiol-ene reactivity of related dithiols provides insight into the synthesis of structures similar to this compound and the incorporation of such building blocks into larger molecules and polymers.
In a typical radical-mediated thiol-ene reaction, a radical initiator generates a thiyl radical from the thiol. This radical then adds to an alkene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain. wikipedia.orgnih.gov This process is highly efficient for forming homogeneous polymer networks. wikipedia.org
Table 1: General Parameters for Radical-Mediated Thiol-Ene Reactions
| Component | Role | Examples | Conditions |
|---|---|---|---|
| Thiol | Hydrogen-atom donor; adds across the ene | Monothiols, Dithiols (e.g., 1,3-butanedithiol) | Stoichiometric or slight excess |
| Ene (Alkene) | Radical acceptor | Vinyl ethers, Acrylates, Norbornene | Stoichiometric equivalent to thiol groups |
| Initiator | Generates initial radical species | Azo compounds (AIBN), Peroxides (Benzoyl Peroxide), Light (Photoinitiators) youtube.comtcichemicals.com | Catalytic amounts (0.1-5 mol%) |
| Energy Source | Activates the initiator | UV light (for photoinitiators), Heat | Dependent on initiator's decomposition properties |
Exploration of Hydroxyl Group Reactivity (e.g., esterification, etherification)
The two primary hydroxyl (-OH) groups in this compound are reactive sites for a variety of common alcohol transformations, most notably esterification and etherification. These reactions allow for the modification of the compound's polarity, solubility, and potential for further conjugation.
Esterification: Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or one of its derivatives (such as an acyl chloride or acid anhydride) to form an ester linkage (-COO-). The Fischer esterification, a classic method, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides can lead to faster and more irreversible ester formation. researchgate.net The synthesis of thioesters from thiols is also a well-established field, highlighting the broad utility of esterification chemistry in organosulfur compounds. researchgate.netrsc.org
Etherification: Etherification reactions can convert the hydroxyl groups into ether linkages (-O-R). A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Given that thiols are generally more acidic than alcohols, selective deprotonation and reaction at the hydroxyl group would require careful selection of reagents and conditions. chemistrysteps.com Etherification can also be achieved under other conditions, for instance, in reactions involving epoxy resins where hydroxyl groups can participate in ring-opening, leading to ether bond formation. researchgate.net
Table 2: Representative Conditions for Hydroxyl Group Reactions
| Reaction | Reagents | Catalyst/Conditions | Product Functional Group |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, excess Alcohol | H₂SO₄ or TsOH, Heat, Removal of H₂O masterorganicchemistry.com | Ester (-O-CO-R) |
| Acylation | Acyl Chloride or Acid Anhydride | Pyridine or other base, Room Temperature | Ester (-O-CO-R) |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF) | Ether (-O-R) |
Radical-Mediated Transformations and Polymerization Initiations (relevant for related sulfur compounds)
The thioether moieties in this compound are susceptible to radical-mediated transformations. The sulfur atoms can be attacked by highly reactive radicals, such as hydroxyl radicals (HO•), which are known to initiate complex reaction cascades. mdpi.comnd.edu Studies on model thioether compounds like methionine show that the reaction with a hydroxyl radical leads to a one-electron oxidation at the sulfur atom. mdpi.comresearchgate.net This initial step can form transient radical species that may undergo further reactions, including intramolecular cyclization or deprotonation to form α-(alkylthio)alkyl radicals. mdpi.comnd.edu
This ability of sulfur compounds to engage in radical reactions makes them relevant in the field of polymer chemistry. Radicals generated on or adjacent to sulfur atoms can act as initiating sites for polymerization. nih.gov While the compound itself is not a conventional initiator like AIBN or benzoyl peroxide tcichemicals.com, its derivatives could be designed to initiate polymerization under specific conditions. For example, polythioesters can be synthesized via ring-opening polymerization of thiolactones, a process that can be initiated by various systems, including those that may involve radical intermediates or proceed through anionic pathways. nih.govchemrxiv.org The cleavage of bonds within sulfur-containing compounds can generate radicals capable of adding to monomers, initiating a chain-growth process. bham.ac.ukresearchgate.net This principle is used to create complex molecular architectures and functional polymers. nih.gov
Table 3: Common Free-Radical Initiators and Their Activation
| Initiator Class | Example | Abbreviation | Activation Method | Typical Decomposition Temperature |
|---|---|---|---|---|
| Azo Compounds | Azobisisobutyronitrile youtube.com | AIBN | Heat | 60-80 °C |
| Organic Peroxides | Benzoyl Peroxide youtube.com | BPO | Heat | 70-90 °C |
| Persulfates | Potassium Persulfate youtube.com | KPS | Heat, Water-soluble | 50-70 °C |
| Photoinitiators | Benzoin derivatives tcichemicals.com | - | UV Light | Ambient |
Applications and Advanced Materials Chemistry of 1,3 Bis 2 Hydroxyethyl Thio Butane
Role in Environmental Monitoring and Chemical Warfare Agent Verification
The compound 1,3-Bis[(2-hydroxyethyl)thio]butane is a key analyte in the verification of the Chemical Weapons Convention (CWC). Its presence in environmental samples serves as a tell-tale sign of the degradation of sulfur mustards, a class of potent chemical warfare agents.
Sulfur mustards, such as bis(2-chloroethyl)sulfide, are known to undergo hydrolysis in the environment, leading to the formation of various degradation products. The identification of these products is a primary method for verifying the past presence or use of the parent agent. The main hydrolysis and degradation products of sulfur mustards include thiodiglycol and a series of bis(2-hydroxyethylthio)alkanes. nih.gov
Compounds like 1,3-bis(2-hydroxyethylthio)propane (B104364) and 1,4-bis(2-hydroxyethylthio)butane (B1199624) are recognized as significant and stable hydrolysis products of related sulfur mustard agents. nih.gov Due to its structural similarity, this compound is also considered a marker compound for the degradation of specific sulfur mustard analogues. The detection of these thioether-alcohols in soil or water samples provides strong forensic evidence of chemical agent contamination. au.dk Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to screen for these specific hydrolysis products at trace levels. nih.gov
Table 1: Selected Hydrolysis Products of Sulfur Mustards
| Compound Name | Parent Agent Class | Significance |
| Thiodiglycol | Sulfur Mustard | Primary hydrolysis product. |
| 1,2-Bis(2-hydroxyethylthio)ethane | Sesquimustard (Q) | Degradation marker. researchgate.net |
| 1,3-Bis(2-hydroxyethylthio)propane | Sulfur Mustard Analogue | Degradation marker. nih.gov |
| This compound | Sulfur Mustard Analogue | Potential degradation marker. |
| 1,4-Bis(2-hydroxyethylthio)butane | Sulfur Mustard Analogue | Degradation marker. nih.gov |
| Bis(2-hydroxyethylthioethyl)ether | O-Mustard (T) | Degradation marker. |
This table is generated based on data from cited research articles.
The Organisation for the Prohibition of Chemical Weapons (OPCW) is the implementing body of the CWC and oversees the global endeavor to eliminate chemical weapons. A critical component of its verification regime is the network of OPCW-designated laboratories, which must demonstrate their analytical capabilities through rigorous proficiency tests. llnl.gov These tests involve the analysis of complex environmental samples spiked with chemical warfare agents, their precursors, or degradation products. cranfield.ac.uk
The ability to accurately identify sulfur mustard degradation products is a crucial aspect of these tests. nih.gov Compounds such as 1,3-bis(2-hydroxyethylthio)propane have been included in OPCW proficiency tests to challenge and verify the analytical skills of participating laboratories. opcw.org The successful identification of these marker compounds confirms a laboratory's competence in supporting CWC verification activities. The data generated from these international exercises ensures that the methods for detecting prohibited substances are robust, reliable, and globally standardized. cranfield.ac.uknih.gov
Ligand Design and Coordination Chemistry Potential
The molecular architecture of this compound, featuring two thioether sulfur atoms and two terminal hydroxyl groups, makes it an attractive candidate for use as a chelating ligand in coordination chemistry. The combination of soft sulfur donors and hard oxygen donors allows for versatile coordination behavior with a wide range of metal centers.
Thioethers are well-established neutral ligands in transition metal chemistry, often acting as soft σ-donors that stabilize metals in lower oxidation states. researchgate.netacs.org The hydroxyl groups, on the other hand, can coordinate as neutral donors or be deprotonated to form anionic alkoxide donors, which are harder ligands. This "hemilabile" character, where one donor group can dissociate and re-associate, is a valuable feature in catalysis. mdpi.comresearchgate.net
The butane (B89635) backbone provides flexibility, allowing the ligand to wrap around a metal center and form stable chelate rings. Depending on the metal ion's properties and the reaction conditions, this compound can potentially coordinate in several ways:
Bidentate (S,S): Coordinating through the two sulfur atoms to form a large chelate ring.
Bidentate (S,O): Coordinating through one sulfur and one oxygen atom.
Tridentate or Tetradentate (S,S,O,O): Coordinating through all four donor atoms, potentially bridging two metal centers or forming a complex with a single metal in a specific geometry.
The combination of sulfur and oxygen donors makes these ligands particularly interesting for creating complexes that bridge the properties of classic hard and soft coordination spheres. nih.gov
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in an appropriate solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the coordination preferences of the metal ion and the reaction conditions. isca.menih.gov
Characterization of these new complexes would rely on a suite of analytical techniques to elucidate their structure and properties.
Table 2: Standard Techniques for Characterization of Metal-Organic Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the coordination of the hydroxyl (O-H stretch) and thioether (C-S stretch) groups to the metal center by observing shifts in their vibrational frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure in the complex, including the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) near the coordination sites. |
| UV-Visible Spectroscopy | Gives insight into the electronic structure of the metal center and can be used to study d-d transitions and charge-transfer bands. ijnes.org |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov |
| Elemental Analysis | Determines the empirical formula of the complex by quantifying the percentage of C, H, N, and S. |
This table outlines common methods for characterizing newly synthesized coordination compounds.
Metal complexes containing thioether ligands have shown significant promise in homogeneous catalysis. thieme-connect.comresearchgate.net The electronic properties of the sulfur atom and the hemilabile nature of associated oxygen or nitrogen donors can be crucial for catalytic activity. mdpi.comresearchgate.net By analogy to structurally related ligand-metal systems, complexes derived from this compound could be investigated for a variety of catalytic transformations.
The sulfur atoms can stabilize the active metal center, while the lability of the M-O bonds from the hydroxyl groups could open coordination sites for substrate binding during a catalytic cycle. researchgate.net This cooperative effect between the ligand and the metal is a key principle in modern catalyst design. acs.org
Table 3: Potential Catalytic Applications for Metal Complexes of Thioether-Alcohol Ligands
| Catalytic Reaction | Role of Ligand | Representative Metal Centers |
| Cross-Coupling Reactions | Stabilizes low-valent metal centers and influences reductive elimination. | Palladium, Nickel researchgate.net |
| Hydrogenation/Dehydrogenation | Participates in substrate activation and hydrogen transfer steps. researchgate.netnih.gov | Ruthenium, Iridium |
| Polymerization | Controls the steric and electronic environment around the active site, influencing polymer properties. | Iron, Cobalt, Nickel mdpi.com |
| CO₂ Conversion | Activates CO₂ and epoxides for the synthesis of cyclic carbonates. mdpi.comresearchgate.net | Aluminum, Chromium, Cobalt |
This table is based on established catalytic activities of metal complexes with analogous thioether-containing ligands.
Polymer Science and Macromolecular Engineering Applications
The dual reactivity of this compound, stemming from its hydroxyl and thioether groups, makes it a promising candidate for various applications in polymer synthesis and modification. These functionalities allow it to participate in a range of polymerization reactions and to impart specific chemical characteristics to polymer surfaces and matrices.
Potential as Monomer or Cross-linker in Polymer Synthesis (based on diol and dithioether functionalities)
As a diol, this compound can serve as a monomer in the synthesis of polyesters and polyurethanes. The presence of the thioether linkages within the butane backbone introduces flexibility and potential for post-polymerization modification. In polyester synthesis, it can be copolymerized with various dicarboxylic acids or their derivatives to create polymers with unique thermal and mechanical properties. Similarly, in polyurethane synthesis, it can act as a chain extender, reacting with diisocyanates to form segmented polyurethanes with soft segments containing thioether linkages.
The dithioether functionality also allows this compound to act as a cross-linker. The sulfur atoms can be oxidized to sulfoxides or sulfones, providing sites for intermolecular interactions and the formation of a cross-linked network. This is particularly relevant in the curing of epoxy resins or in the formation of dynamic covalent networks where the disulfide exchange of related dithiolane-crosslinked micelles can be triggered by reducing agents.
The table below summarizes the potential polymerization reactions involving this compound based on its functional groups.
| Functional Group | Polymerization Reaction | Resulting Polymer Class | Potential Properties |
| Diol (-OH) | Polycondensation with dicarboxylic acids | Polyester | Enhanced flexibility, potential for biodegradability |
| Diol (-OH) | Polyaddition with diisocyanates | Polyurethane | Improved thermal stability, tunable mechanical properties |
| Dithioether (-S-) | Oxidative coupling | Cross-linked polymer networks | Increased solvent resistance, tunable modulus |
| Dithioether (-S-) | Thiol-ene "click" reactions with dienes | Polythioether | High refractive index, optical transparency |
Functionalization of Polymer Surfaces and Matrices
The hydroxyl groups of this compound make it suitable for the functionalization of polymer surfaces and matrices. Surface grafting, a technique to covalently attach molecules to a substrate, can be employed to introduce the hydroxyethylthio moieties onto a polymer surface, thereby altering its properties such as wettability, biocompatibility, and adhesion frontiersin.orgrsc.org.
One common method for surface modification is "grafting to," where pre-formed polymer chains with reactive end-groups are attached to a functionalized surface. Alternatively, in the "grafting from" approach, polymerization is initiated from reactive sites on the surface. The hydroxyl groups of this compound could be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the growth of polyester chains from the surface.
The thioether linkages also offer opportunities for surface modification. Thiol-ene click chemistry has been successfully used to graft functionalized poly(thiophene)s onto thiol-modified silicon dioxide wafers, resulting in solvent-impervious semiconducting films nih.gov. This demonstrates the robustness of thiol-based chemistries for creating stable and functional surfaces. The presence of sulfur can be confirmed by techniques like transmission electron microscopy energy-dispersive X-ray (TEM-EDX) analysis rsc.org.
The table below presents different strategies for polymer surface functionalization where a molecule with functionalities similar to this compound could be employed.
| Surface Modification Technique | Role of Hydroxyethylthio Moiety | Potential Application |
| "Grafting to" | Covalent attachment to a pre-functionalized surface via hydroxyl groups. | Improving biocompatibility of medical implants. |
| "Grafting from" | Initiating surface-initiated polymerization via hydroxyl groups. | Creating anti-fouling surfaces. |
| Thiol-ene click chemistry | Reaction of the thioether (or a derived thiol) with a vinyl-functionalized surface. | Patterning of surfaces for microelectronics. |
| Oxidative polymerization | Grafting onto a polymer surface through reactions involving the thioether group. | Enhancing the conductivity of polymer films rsc.org. |
Computational and Theoretical Investigations of 1,3 Bis 2 Hydroxyethyl Thio Butane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,3-Bis[(2-hydroxyethyl)thio]butane, DFT calculations could be employed to determine its most stable three-dimensional arrangement of atoms (its equilibrium geometry). By calculating the molecule's electronic energy, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. This information is crucial for understanding how the molecule might interact with other chemical species.
Hypothetical Data Table: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-S Bond Length | Data not available |
| S-C-C Angle | Data not available |
| C-O Bond Length | Data not available |
| O-H Bond Length | Data not available |
| Dihedral Angle (S-C-C-S) | Data not available |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. For instance, calculated vibrational frequencies from a DFT analysis can be correlated to the absorption peaks in an IR spectrum, helping to assign specific peaks to the stretching and bending of particular bonds within the molecule.
Hypothetical Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR Vibrational Frequencies | Data not available |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can illuminate the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimentation alone.
By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state—the highest energy point along the reaction coordinate. For this compound, this analysis could be applied to understand its susceptibility to hydrolysis (reaction with water) or oxidation (reaction with an oxidizing agent). Calculating the energy barrier of the transition state would provide insights into the reaction's kinetics, indicating how readily these reactions might occur.
The electronic properties calculated through methods like DFT can be used to predict how this compound will react with different chemical reagents. By analyzing parameters such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the likely sites of nucleophilic or electrophilic attack. This would allow for a theoretical screening of potential reactants and reaction conditions.
Conformation Analysis and Stereochemical Considerations
This compound possesses multiple rotatable bonds, meaning it can exist in various spatial arrangements or conformations. Furthermore, the presence of a chiral center at the C3 position of the butane (B89635) backbone means that stereoisomers exist.
A thorough conformational analysis using computational methods would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. This process would identify the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the molecule's shape can significantly influence its biological activity and physical properties. This analysis would also provide insight into the distinct three-dimensional structures of its different stereoisomers.
Future Research Directions and Unaddressed Challenges
Development of Sustainable and Green Synthetic Methodologies
Traditional synthetic routes to thioethers often involve the use of hazardous reagents and generate significant waste. The development of green and sustainable synthetic methodologies for 1,3-Bis[(2-hydroxyethyl)thio]butane is a critical area for future research.
Current synthetic approaches often rely on the alkylation of thiols, which can be effective but may lack atom economy and utilize harsh reaction conditions. google.com Future efforts should focus on several key areas of green chemistry:
Atom-Economical Synthesis: Investigating atom-economical methods, such as the direct addition of 2-hydroxyethylthiol to a butane (B89635) precursor, would minimize waste by maximizing the incorporation of all reactant atoms into the final product. google.com Patent literature describes atom-economical methods for preparing other thiol compounds which could be adapted. google.com
Green Catalysts: The exploration of environmentally benign catalysts is paramount. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions. mdpi.com Heterogeneous catalysts that can be easily recovered and reused would also contribute to a more sustainable process.
Alternative Solvents: Moving away from volatile organic solvents to greener alternatives like water, ionic liquids, or even solvent-free conditions would significantly reduce the environmental impact of the synthesis. mdpi.com
Renewable Feedstocks: A long-term goal should be the development of synthetic pathways that utilize renewable feedstocks for the production of both the butane backbone and the hydroxyethylthio side chains.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Atom-Economical Reactions | Reduces waste, maximizes resource efficiency. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced energy consumption. mdpi.com |
| Heterogeneous Catalysis | Ease of catalyst recovery and reuse, simplified product purification. |
| Green Solvents | Lower toxicity and environmental impact compared to traditional organic solvents. mdpi.com |
Exploration of Novel Chemical Transformations and Derivatizations
The two hydroxyl groups and two thioether linkages in this compound provide a rich playground for chemical derivatization. Future research should aim to explore novel chemical transformations to create a diverse library of derivatives with unique properties.
Polymerization: The diol functionality of this compound makes it an ideal monomer for the synthesis of polyesters and polyurethanes. The incorporation of thioether linkages into the polymer backbone could impart interesting properties such as altered thermal stability, refractive index, and affinity for metal ions.
Oxidation of Thioethers: The thioether groups can be selectively oxidized to sulfoxides and sulfones. This transformation would significantly alter the polarity, solubility, and coordination properties of the molecule, opening up new applications in areas such as catalysis and materials science.
Esterification and Etherification: The hydroxyl groups can be readily converted to a wide range of esters and ethers. This would allow for the fine-tuning of the molecule's physical properties, such as its hydrophobicity and steric bulk, and for the introduction of other functional groups.
Coordination Chemistry: The sulfur atoms of the thioether linkages can act as ligands for various metal ions. Investigating the coordination chemistry of this compound could lead to the development of new catalysts or metal-organic frameworks (MOFs).
Integration into Advanced Functional Materials and Nanostructures
The unique bifunctional nature of this compound makes it a promising building block for the creation of advanced functional materials and nanostructures.
Self-Assembled Monolayers (SAMs): While research has focused on the self-assembly of similar dithio compounds on gold surfaces, the potential of this compound in this area is underexplored. ontosight.ai The thioether groups could provide stable anchoring points on metal surfaces, while the hydroxyl groups could be further functionalized to create tailored interfaces for applications in biosensors and electronic devices. ontosight.ai
Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. mdpi.com The thioether groups would provide a strong bond to the nanoparticle surface, and the hydroxyl groups would enhance water solubility and provide sites for the attachment of biomolecules or other functional ligands. mdpi.com
Stimuli-Responsive Materials: The potential for the thioether groups to be oxidized to more polar sulfoxides and sulfones could be exploited to create stimuli-responsive materials. For example, a polymer incorporating this monomer could exhibit changes in its solubility or swelling behavior in response to an oxidative environment.
Refinement of Analytical Techniques for Enhanced Selectivity and Sensitivity in Complex Samples
As the applications of this compound and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification will become increasingly important.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): This technique is highly selective and sensitive for the detection of sulfur-containing compounds. gcms.cz Future work should focus on optimizing GC-SCD methods for the analysis of this compound in complex matrices, such as environmental samples or biological fluids. gcms.cz
Mass Spectrometry (MS): Detailed mass spectrometric studies are needed to elucidate the fragmentation patterns of this compound and its derivatives. This information is crucial for their unambiguous identification in complex mixtures. High-resolution mass spectrometry can provide precise mass measurements to confirm elemental compositions. The NIST WebBook provides mass spectral data for related compounds like the TMS derivative of Bis(2-hydroxyethylthio)methane, which can serve as a reference. nist.gov
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) would be a powerful tool for the analysis of less volatile derivatives of this compound.
| Analytical Technique | Application for this compound | Key Advantages |
| GC-SCD | Quantification in environmental and industrial samples. | High selectivity and sensitivity for sulfur compounds. gcms.cz |
| High-Resolution MS | Structural elucidation and confirmation of elemental composition. | Precise mass measurements. |
| LC-MS | Analysis of non-volatile derivatives and metabolites. | Suitable for a wide range of compound polarities. |
Synergistic Approaches Combining Synthetic, Analytical, and Computational Research
A truly comprehensive understanding of this compound and its potential will require a synergistic approach that integrates synthetic, analytical, and computational research.
Computational Modeling: Density Functional Theory (DFT) studies can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov This can provide insights into their reactivity, spectral properties, and potential interactions with other molecules, guiding synthetic efforts and the interpretation of analytical data. nih.gov
Structure-Property Relationships: By combining synthetic modifications with detailed analytical characterization and computational modeling, it will be possible to establish clear structure-property relationships. This will enable the rational design of new materials and molecules based on the this compound scaffold with specific desired functionalities.
Mechanistic Investigations: A combined approach is also crucial for elucidating the mechanisms of the chemical transformations and the performance of the resulting materials. For instance, computational studies can help to understand the reaction pathways in novel catalytic syntheses or the nature of the interactions at the interface of a self-assembled monolayer. Recent studies on the catalytic insertion of CS2 into nitrones, supported by DFT calculations, highlight the power of this combined approach in uncovering novel reactivity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
